molecular formula C4H6O2 B1181078 2-Amino-5-Iodopyridine CAS No. 10127-97-2

2-Amino-5-Iodopyridine

Cat. No. B1181078
CAS RN: 10127-97-2
InChI Key:
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Description

“2-Amino-5-Iodopyridine” is a chemical compound with the molecular formula C5H5IN2 . It is also known by other names such as “5-iodopyridin-2-amine” and "2-amino-5-iodo pyridine" . This compound is an important intermediate in organic synthesis, mainly used in pharmaceutical intermediates, but also used in dye production, pesticide production, and perfume . It is also a useful intermediate in the synthesis of the antitumor antibiotic L-azatyrosine .


Synthesis Analysis

The synthesis of this compound involves a copper-catalyzed 1,2-diol amination at the electron-rich C-5 position of unprotected 2-amino/2-hydroxy-5-halopyridine . This method provides excellent yields and is generally mild and economical . The selective amination preferably at C-5 in 2-bromo-5-iodopyridine was achieved under the same conditions .


Molecular Structure Analysis

The molecular weight of this compound is 220.01 g/mol . The SMILES string representation of its structure is Nc1ccc(I)cn1 . The InChI key for this compound is IVILGUFRMDBUEQ-UHFFFAOYSA-N .


Chemical Reactions Analysis

The compound has been used in copper-catalyzed selective C–N bond formation with 2-amino, 2-hydroxy, and 2-bromo-5-halopyridine . This reaction is significant as it introduces nitrogen and subsequently derivatizes molecules .


Physical And Chemical Properties Analysis

This compound is a solid at 20°C . It has a melting point of 128-131°C . It is sensitive to light, air, and heat . It is soluble in methanol .

Mechanism of Action

The mechanism of action of 2-Amino-5-Iodopyridine in chemical reactions involves the formation of C–N bonds . The C-5 position of 2-aminopyridine is more electron-rich, thus C–X bond polarization is not sufficient to attain the usual SNAr reaction .

Safety and Hazards

2-Amino-5-Iodopyridine is considered hazardous. It can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Personal protective equipment such as gloves and eye protection should be worn when handling this compound .

Future Directions

The amination reaction between 2-amino-5-iodopyridine and 2-hydroxy-5-iodopyridine provided comparable chemical yields . This robust methodology could be further manipulated and derivatized for future research .

properties

CAS RN

10127-97-2

Molecular Formula

C4H6O2

Molecular Weight

0

Origin of Product

United States

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